molecular formula C16H13BrClNO3 B8380074 Methyl 5-bromo-2-(2-(2-chlorophenyl)acetamido)benzoate

Methyl 5-bromo-2-(2-(2-chlorophenyl)acetamido)benzoate

Cat. No. B8380074
M. Wt: 382.63 g/mol
InChI Key: VFPVKMRTERITBV-UHFFFAOYSA-N
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Patent
US09403816B2

Procedure details

The title compound was prepared using 2-chlorophenylacetyl chloride in place of 2-phenylacetyl chloride using the procedure described for Intermediate 7: step a.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Intermediate 7
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][C:3]=1[CH2:8][C:9](Cl)=[O:10].[Br:12][C:13]1[CH:14]=[CH:15][C:16]([NH:23]C(=O)CC2C=CC=C(C(F)(F)F)C=2)=[C:17]([CH:22]=1)[C:18]([O:20][CH3:21])=[O:19]>>[Br:12][C:13]1[CH:14]=[CH:15][C:16]([NH:23][C:9](=[O:10])[CH2:8][C:3]2[CH:4]=[CH:5][CH:6]=[CH:7][C:2]=2[Cl:1])=[C:17]([CH:22]=1)[C:18]([O:20][CH3:21])=[O:19]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1=C(C=CC=C1)CC(=O)Cl
Step Two
Name
Intermediate 7
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC=1C=CC(=C(C(=O)OC)C1)NC(CC1=CC(=CC=C1)C(F)(F)F)=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
BrC=1C=CC(=C(C(=O)OC)C1)NC(CC1=C(C=CC=C1)Cl)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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